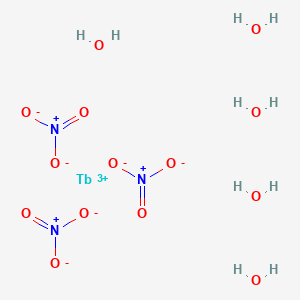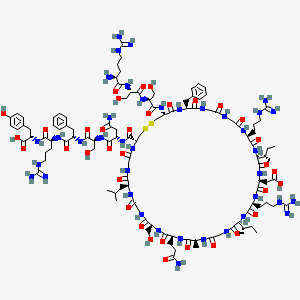
Methyl 2-amino-3-hydroxybutanoate hydrochloride
説明
Methyl 2-amino-3-hydroxybutanoate hydrochloride: is a chemical compound with the molecular formula C5H11NO3·HCl. It is a derivative of amino acids and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its versatility and reactivity, making it a valuable tool in various scientific applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of methyl acetoacetate with ammonia and subsequent hydrolysis. The reaction conditions typically involve heating the mixture under reflux in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized reactors and purification techniques to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: Methyl 2-amino-3-hydroxybutanoate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents. Industry: The compound is employed in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
作用機序
The mechanism by which Methyl 2-amino-3-hydroxybutanoate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. In pharmaceutical synthesis, it may undergo specific chemical transformations to yield active drug compounds.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound can be targeted for inhibition or activation.
Pathways: Metabolic pathways involving amino acids and their derivatives can be modulated by the compound.
類似化合物との比較
Methyl 2-amino-3-hydroxybutanoate: A closely related compound without the hydrochloride group.
Methyl 2-amino-3-hydroxybutanoate hydrochloride (R)-isomer: The enantiomer of the compound.
This compound (S)-isomer: The enantiomer of the compound.
Uniqueness: this compound is unique in its reactivity and versatility, making it a valuable tool in various scientific fields. Its ability to undergo multiple types of chemical reactions and its use in diverse applications set it apart from similar compounds.
特性
IUPAC Name |
methyl 2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585280 | |
| Record name | Methyl threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62076-66-8, 2170123-34-7 | |
| Record name | Methyl threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-3-hydroxybutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline](/img/structure/B1591411.png)






